molecular formula C12H20Cl2N2 B1528873 N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride CAS No. 1219980-55-8

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1528873
CAS No.: 1219980-55-8
M. Wt: 263.2 g/mol
InChI Key: PRWKKVNQJXCJIZ-UHFFFAOYSA-N
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Description

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is known for its anticholinergic properties and acts as a muscarinic acetylcholine receptor antagonist. This compound has been studied for its potential therapeutic applications in various central nervous system disorders, including Parkinson’s disease and Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride typically involves the reaction of N-benzyl-N-methylpyrrolidin-3-amine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle the increased volume

    Automated systems: For precise control of reaction conditions

    Purification steps: Such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: N-benzyl-N-methyl-3-pyrrolidinamine N-oxide

    Reduction: N-benzyl-3-pyrrolidinamine

    Substitution: Various N-substituted derivatives

Scientific Research Applications

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules

    Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology

    Medicine: Investigated for its therapeutic potential in treating central nervous system disorders such as Parkinson’s disease and Alzheimer’s disease

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. This means it binds to muscarinic receptors in the central nervous system, blocking the action of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these receptors, the compound can modulate neurotransmission and potentially alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylpyrrolidin-3-amine: A closely related compound with similar chemical properties

    N-Benzylmethylamine: Another related compound used in various chemical reactions

Uniqueness

N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which enhances its solubility and stability. Its anticholinergic properties and potential therapeutic applications in central nervous system disorders further distinguish it from other similar compounds.

Properties

IUPAC Name

N-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWKKVNQJXCJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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